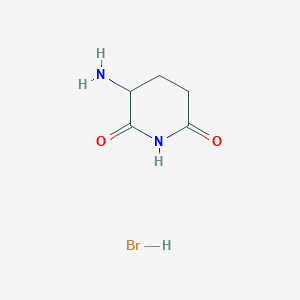![molecular formula C19H20N6O5S B2861063 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005302-45-3](/img/structure/B2861063.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N6O5S and its molecular weight is 444.47. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Research on compounds with structures similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide has led to the development of potential therapeutic agents. For instance, the synthesis of novel benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties demonstrated potential as antimicrobial and antioxidant agents (Naraboli & Biradar, 2017). This suggests that structurally related compounds could offer a broad spectrum of biological activities, highlighting the importance of such molecules in drug discovery and development.
Anti-inflammatory and Analgesic Properties
Compounds derived from or structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide have been investigated for their anti-inflammatory and analgesic properties. For example, novel compounds synthesized from visnaginone and khellinone exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some showing higher activity than standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This demonstrates the potential of such compounds in the development of new therapeutic agents for treating inflammation and pain.
Antioxidant Activity
Research on similar compounds has also revealed potent antioxidant activities. A series of novel thiazolidin-5-yl acetamides showed promising antioxidant effects in various assays, indicating the potential of these compounds in combating oxidative stress-related diseases (Koppireddi et al., 2013). The antioxidant property is crucial for the development of agents that can protect cells from damage caused by free radicals.
Material Science Applications
Beyond biomedical applications, compounds with similar structural features have potential uses in materials science, such as in the design of dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies have suggested that benzothiazolinone acetamide analogs could serve as photosensitizers in DSSCs, offering good light-harvesting efficiency and photovoltaic efficiency (Mary et al., 2020). This indicates the versatility of such compounds, extending their application beyond the pharmaceutical industry.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5S/c1-24-19(21-22-23-24)31-10-13-6-14(26)17(28-2)8-25(13)9-18(27)20-7-12-3-4-15-16(5-12)30-11-29-15/h3-6,8H,7,9-11H2,1-2H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMNIFYJCHEFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2860984.png)



![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)

![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)


![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)

